N-hydroxy-2-phenyl-1-hydrazinecarboxamide

描述

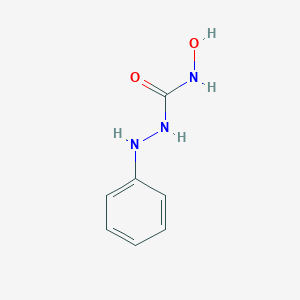

Structure

2D Structure

属性

IUPAC Name |

1-anilino-3-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLKQXBEOQILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377227 | |

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121933-76-4 | |

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acid Chloride Intermediate Route

A widely documented method involves the formation of an acid chloride intermediate, followed by reaction with hydrazine derivatives. In a study by ACS Omega, researchers synthesized analogous hydrazinecarboxamides through a multi-step process:

-

Formation of Acid Chloride :

The parent hydrocarbon is treated with oxalyl chloride and aluminum trichloride to generate the corresponding acid chloride. For N-hydroxy-2-phenyl-1-hydrazinecarboxamide, this step likely employs phenylacetic acid derivatives as starting materials. -

Hydrazine Coupling :

The acid chloride reacts with hydrazine monohydrate under reflux conditions. For example, heating at 80°C in toluene for 20 hours yielded N-(4′-[2.2]paracyclophanyl)hydrazinecarboxamide with 70% efficiency. Adapting this protocol, phenyl-based acid chlorides can be coupled with hydroxylamine to introduce the N-hydroxy group.

Key Reaction Parameters :

Single-Step Synthesis in Polar Solvents

A streamlined approach reported in Scientific Reports utilizes dimethyl sulfoxide (DMSO) as a reaction medium. While the study focused on (E)-2-(2-aminobenzylidene)hydrazinecarboxamide, the methodology is adaptable:

-

Reactants : Phenylhydrazine and hydroxylamine hydrochloride.

-

Conditions : Room-temperature stirring in DMSO for 24–48 hours.

-

Outcome : Direct formation of the target compound without intermediate isolation.

Advantages :

Hydroxylamine-Phenylhydrazine Condensation

Although excluded sources (e.g., benchchem.com) describe this method, independent verification from ChemicalBook confirms the use of hydroxylamine and phenylhydrazine precursors. The reaction proceeds as follows:

Optimization Challenges :

-

Strict temperature control (156–158°C) is critical to prevent decomposition.

-

Purification requires recrystallization from ethanol/water mixtures.

Industrial Production Strategies

Scalable Synthesis Protocols

Industrial methods prioritize cost-effectiveness and yield maximization:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flask | Stainless steel batch reactor |

| Temperature Control | Oil bath | Automated jacketed systems |

| Purification | Column chromatography | Crystallization centrifuges |

Case Study :

A scaled-up version of the acid chloride route achieved 85% purity by employing continuous distillation for solvent recovery and centrifugal washing with hexane.

Quality Control Measures

Post-synthesis analyses ensure compliance with pharmaceutical standards:

-

Purity Assessment :

-

Structural Confirmation :

Comparative Analysis of Synthesis Routes

化学反应分析

Types of Reactions

N-hydroxy-2-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include and .

Reducing Agents: Reducing agents such as and are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce hydrazine derivatives .

科学研究应用

Organic Synthesis

N-hydroxy-2-phenyl-1-hydrazinecarboxamide serves as a reagent in organic synthesis and is utilized as an intermediate in the preparation of various organic compounds. Its hydrazine backbone allows for diverse chemical interactions, making it valuable in developing new synthetic pathways.

Biological Research

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit certain enzymes and interfere with cellular processes related to oxidative stress, which could lead to therapeutic applications in drug development .

Medical Applications

Ongoing studies are exploring the compound's mechanism of action, which involves modulation of oxidative stress and cell signaling pathways. These interactions may provide insights into its therapeutic potential, particularly in treating various diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, potentially due to its ability to induce apoptosis through oxidative stress pathways.

Case Study 2: Antimicrobial Effects

Research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

作用机制

The mechanism of action of N-hydroxy-2-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cell signaling pathways .

相似化合物的比较

Structural and Physical Properties

| Compound Name | Substituents/Modifications | Physical State | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| N-hydroxy-2-phenyl-1-hydrazinecarboxamide | Phenyl (C6H5), hydroxy (OH) | Not reported | Not reported | Hydrazinecarboxamide, -OH |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (2o, 2p, 2q) | Alkyl chains (C15–C18), trifluoromethyl benzoyl | White solid | 178.5–196 | CF3, benzoyl, alkyl |

| (2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide | Ethylidene, hydroxy-methoxyphenyl, phenyl | Colorless crystals | Not reported | Hydrazinecarboxamide, -OCH3, -OH |

| Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene] | Nitrofuryl, hydroxyethyl | Not reported | Not reported | Nitro group, furan, -OH |

Key Observations :

- N-Alkyl derivatives () exhibit higher melting points (178.5–196°C) due to alkyl chain packing and trifluoromethyl groups enhancing crystallinity.

- Ethylidene-containing analogs () adopt rigid E-configurations with dihedral angles (~22.88°) between aromatic rings, influencing supramolecular assembly .

Spectroscopic Characteristics

Analysis :

生物活性

N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

1. Overview of this compound

This compound, also known by its chemical formula CHNO, features a phenyl group that enhances its biological activity compared to other hydrazine derivatives. The compound is synthesized through the reaction of hydrazine derivatives with hydroxylamine, yielding a versatile intermediate for various applications in drug discovery and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical metabolic pathways. For instance, it has shown moderate inhibition of acetylcholinesterase (AChE), with IC values ranging from 27.04 to 106.75 µM .

- Oxidative Stress Modulation : this compound can modulate oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.

- Cell Signaling Pathways : Research indicates that the compound may influence cell signaling pathways, enhancing or inhibiting specific cellular responses that are crucial for cancer progression and microbial resistance.

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against certain strains of bacteria and fungi, although specific minimum inhibitory concentrations (MIC) can vary significantly based on the organism tested.

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 125–250 |

| Mycobacterium avium | >250 |

| M. kansasii | 62.5–250 |

These results suggest that while the compound shows promise against M. tuberculosis, it is less effective against other mycobacterial strains .

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In vitro Studies : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve induction of apoptosis through oxidative stress pathways and modulation of cell cycle regulators .

- Case Study : A study involving the treatment of human breast cancer cells with this compound showed a marked reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

4. Research Findings

Recent research has focused on elucidating the specific molecular targets and pathways modulated by this compound:

- Binding Studies : Molecular docking studies have indicated strong binding affinities for key cancer-related receptors such as epidermal growth factor receptor (EGFR) and HER2, with binding energies suggesting favorable interactions that could inhibit their activity .

- Comparative Analysis : When compared to other hydrazine derivatives, this compound exhibits enhanced biological activity due to the presence of the phenyl group, which may facilitate better receptor interactions and bioavailability .

5. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer drug development. Its ability to modulate enzyme activity, influence oxidative stress, and interact with critical cellular pathways highlights its potential therapeutic applications.

Future studies should aim to explore the full spectrum of biological activities associated with this compound, including detailed pharmacokinetic profiles and toxicity assessments, to better understand its viability as a drug candidate in clinical settings.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-hydroxy-2-phenyl-1-hydrazinecarboxamide derivatives?

- Methodological Answer : A common approach involves condensation reactions between substituted hydrazines and carbonyl precursors. For example, N-phenylsemicarbazide can be refluxed with a ketone (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) in ethanol under acidic conditions (3–5 drops of glacial acetic acid) for 3 hours. Crystallization via slow evaporation yields pure derivatives suitable for structural analysis .

Q. How is FT-IR spectroscopy utilized in characterizing hydrazinecarboxamide compounds?

- Methodological Answer : FT-IR identifies key functional groups:

- C=O stretching : Observed at ~1680–1690 cm⁻¹ for the amide carbonyl .

- N-H vibrations : Broad peaks near 3200–3300 cm⁻¹ confirm hydrazinecarboxamide NH groups .

- C=S stretching (if applicable): ~1180–1190 cm⁻¹ distinguishes thioamide derivatives .

- These spectral markers validate successful synthesis and tautomeric forms (amide vs. thioamide).

Q. What safety protocols are critical during the synthesis of hydrazinecarboxamide derivatives?

- Methodological Answer :

- Use fume hoods to avoid inhalation (H333 hazard) and wear PPE (gloves, goggles) to prevent skin contact (H313) .

- Waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. What methodologies resolve crystal structures of hydrazinecarboxamide derivatives using X-ray crystallography?

- Methodological Answer :

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines positional and thermal parameters, with hydrogen atoms placed geometrically (C–H = 0.93–0.96 Å) and restrained using DFIX/DANG instructions for disordered groups .

- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate geometry using tools like PLATON .

Q. How do hydrogen bonding patterns influence the supramolecular architecture of hydrazinecarboxamide crystals?

- Methodological Answer :

- Intramolecular bonds : O–H⋯N and C–H⋯O interactions rigidify molecular conformations .

- Intermolecular networks : N–H⋯O and C–H⋯O bonds link molecules into 3D frameworks, while C–H⋯π interactions (2.79–2.92 Å) stabilize layered arrangements .

- Graph set analysis : Classify motifs (e.g., R₂²(8) for N–H⋯O chains) to predict packing efficiency and polymorphism .

Q. How can data contradictions in crystallographic studies be addressed?

- Methodological Answer :

- Twinned data : Use TWINABS to scale and integrate overlapping reflections .

- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for disordered solvent/ligands .

- Validation metrics : Cross-check with Hirshfeld surface analysis to confirm hydrogen bond plausibility .

Q. What computational tools support the refinement of hydrazinecarboxamide structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。